
Sotrastaurin
Vue d'ensemble
Description
La sotrastaurine est une nouvelle petite molécule qui agit comme un inhibiteur sélectif de la protéine kinase C La sotrastaurine bloque l’activation précoce des lymphocytes T par un mécanisme indépendant de la calcineurine, ce qui en fait un candidat prometteur pour prévenir le rejet aigu chez les patients transplantés .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La sotrastaurine est synthétisée par un procédé en plusieurs étapes impliquant la formation d’une structure de base de maléimide, qui est ensuite substituée à des positions spécifiques afin d’obtenir les propriétés chimiques souhaitées. Les étapes clés comprennent :
- Formation du noyau maléimide.
- Substitution en position 3 par un groupe indol-3-yle.
- Substitution en position 4 par un groupe quinazolin-4-yle, qui est lui-même substitué en position 2 par un groupe 4-méthylpipérazin-1-yle .
Méthodes de production industrielle : La production industrielle de la sotrastaurine implique l’optimisation des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Cela implique généralement :
- Utilisation de réactifs de haute pureté.
- Contrôle de la température et de la durée de la réaction.
- Étapes de purification telles que la recristallisation et la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La sotrastaurine subit diverses réactions chimiques, notamment :
Oxydation : La sotrastaurine peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes quinazoline et indole, modifiant ainsi l’activité du composé.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour introduire de nouveaux substituants.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues de la sotrastaurine ayant des activités biologiques modifiées. Ces analogues sont souvent étudiés pour leurs applications thérapeutiques potentielles .
4. Applications de la recherche scientifique
La sotrastaurine a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé outil pour étudier les voies de signalisation de la protéine kinase C.
Médecine : Explorée comme agent immunosuppresseur dans la transplantation d’organes, en particulier dans les transplantations rénales et hépatiques
Applications De Recherche Scientifique
Sotrastaurin (AEB071) is a protein kinase C (PKC) inhibitor with immunosuppressant properties, currently under investigation in clinical trials for various applications, including solid organ transplantation and psoriasis . It functions by inhibiting multiple classical and novel members of the PKC family, leading to decreased T-lymphocyte activation .
Scientific Research Applications
This compound's primary application lies in immunosuppression, particularly in the context of organ transplantation .
Immunosuppression in Organ Transplantation
this compound is being explored as a novel immunosuppressant to prevent rejection in solid organ transplantation . Clinical trials are underway to determine the optimal immunosuppressive regimen using this compound, aiming to capitalize on its distinct mechanism of action . Current immunosuppressive regimens often involve a combination of agents to minimize drug toxicity, and this compound is being studied in combination with established agents like mycophenolic acid and tacrolimus . The use of this compound is also explored in calcineurin inhibitor-free regimens .
Impact on Viral Replication
Studies have assessed the direct effects of this compound on hepatitis B virus (HBV) and hepatitis C virus (HCV), which are major blood-borne pathogens prevalent in solid organ transplant recipients . this compound does not have a pro-viral effect on either HBV or HCV . High concentrations of this compound, exceeding those used clinically, can reduce HCV and HBV replication, likely due to cytotoxic or anti-proliferative effects rather than direct anti-viral activity .
Other potential applications
this compound may also be a therapeutic option for psoriasis . The preferred uptake of this compound into lymphoid tissues is an important feature, which is likely to contribute to its in vivo efficacy . this compound caused a strong overall inhibition of cytokine production . this compound has been investigated in the treatment of CD79 mutant diffuse large B-cell lymphomas .
Clinical Trials and Efficacy
Mécanisme D'action
La sotrastaurine exerce ses effets en inhibant sélectivement la protéine kinase C, une famille d’enzymes impliquées dans divers processus cellulaires tels que la prolifération, la différenciation et l’apoptose cellulaires. En bloquant la protéine kinase C, la sotrastaurine empêche l’activation des lymphocytes T, supprimant ainsi la réponse immunitaire. Ce mécanisme est particulièrement utile pour prévenir le rejet aigu chez les patients transplantés d’organes .
Composés similaires :
Tacrolimus : Un autre agent immunosuppresseur utilisé dans la transplantation d’organes. Contrairement à la sotrastaurine, le tacrolimus inhibe la calcineurine, ce qui conduit à la suppression de l’activation des lymphocytes T.
Cyclosporine : Semblable au tacrolimus, la cyclosporine inhibe la calcineurine, mais elle a une structure chimique et un profil pharmacocinétique différents.
Evérolimus : Un inhibiteur de la mTOR utilisé en association avec d’autres immunosuppresseurs. .
Singularité de la sotrastaurine : La singularité de la sotrastaurine réside dans son inhibition sélective de la protéine kinase C, ce qui permet un mécanisme d’immunosuppression indépendant de la calcineurine. Cela en fait une alternative précieuse pour les patients qui ne répondent pas bien aux inhibiteurs de la calcineurine ou qui présentent des effets indésirables liés à ces médicaments .
Comparaison Avec Des Composés Similaires
Tacrolimus: Another immunosuppressive agent used in organ transplantation. Unlike Sotrastaurin, Tacrolimus inhibits calcineurin, leading to suppression of T-cell activation.
Cyclosporine: Similar to Tacrolimus, Cyclosporine inhibits calcineurin but has a different chemical structure and pharmacokinetic profile.
Everolimus: An mTOR inhibitor used in combination with other immunosuppressants. .
Uniqueness of this compound: this compound’s uniqueness lies in its selective inhibition of protein kinase C, which allows for a calcineurin-independent mechanism of immunosuppression. This makes it a valuable alternative for patients who may not respond well to calcineurin inhibitors or who experience adverse effects from these drugs .
Activité Biologique
Sotrastaurin, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) that has garnered attention for its potential therapeutic applications in oncology and transplantation. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and implications for treatment in various conditions.
This compound functions primarily by inhibiting PKC, a family of enzymes involved in various cellular processes including proliferation, differentiation, and apoptosis. By targeting PKC, this compound disrupts signaling pathways that are often dysregulated in cancer cells. Specifically, it has been shown to induce apoptosis and cell cycle arrest in diffuse large B-cell lymphoma (DLBCL) by down-regulating the expression of MCT-1 (multiple copies in T-cell lymphoma-1), an oncogene associated with poor prognosis in these malignancies .
Antitumor Activity
A significant body of research has demonstrated the antitumor effects of this compound:
- In Vitro Studies : this compound has been shown to inhibit cell proliferation and induce apoptosis in DLBCL cell lines (SUDHL-4 and OCI-LY8). The treatment resulted in increased levels of cleaved caspases, indicating activation of apoptotic pathways .
- In Vivo Studies : In xenograft models, this compound treatment led to reduced tumor growth and decreased levels of PKC and MCT-1 proteins, suggesting its efficacy as a therapeutic agent against certain lymphomas .
Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound:
- Phase Ib Trial with Binimetinib : This study assessed the combination of this compound with the MEK inhibitor binimetinib in patients with metastatic uveal melanoma. The maximum tolerated doses were identified as 300 mg of this compound with 30 mg of binimetinib or 200 mg of this compound with 45 mg of binimetinib. Adverse events included diarrhea (94.7%) and nausea (78.9%), but stable disease was observed in 60.5% of patients .
- Phase Ib Study with Alpelisib : Another trial explored the combination of this compound with the PI3Kα inhibitor alpelisib. The maximum tolerated dose was determined to be 200 mg BID for this compound and 350 mg QD for alpelisib. However, no objective responses were noted, highlighting the need for further exploration into effective combinations .
Immunosuppressive Properties
In the context of transplantation, this compound has been evaluated for its immunosuppressive effects:
- A study involving renal transplant recipients demonstrated that while this compound had a higher rate of biopsy-proven acute rejection compared to tacrolimus (25.7% vs. 4.5%), it also showed better renal function as indicated by estimated glomerular filtration rates . This suggests a potential role for this compound in minimizing calcineurin inhibitor-related nephrotoxicity.
Summary Table of Clinical Findings
Study Type | Combination | Maximum Tolerated Dose | Common Adverse Events | Stable Disease Rate |
---|---|---|---|---|
Phase Ib Trial | This compound + Binimetinib | This compound 300 mg + Binimetinib 30 mg | Diarrhea (94.7%), Nausea (78.9%) | 60.5% |
Phase Ib Trial | This compound + Alpelisib | This compound 200 mg BID + Alpelisib 350 mg QD | Grade 3 Adverse Events (29%) | Not reported |
Renal Transplant Study | This compound vs Tacrolimus | Not applicable | Gastrointestinal disorders (88.9%) | Not applicable |
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGBZOFDPFGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915192 | |
Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425637-18-9, 949935-06-2 | |
Record name | Sotrastaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425637-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotrastaurin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotrastaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12369 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTRASTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.